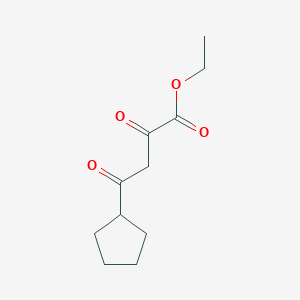

ethyl 4-cyclopentyl-2,4-dioxobutanoate

Description

Properties

IUPAC Name |

ethyl 4-cyclopentyl-2,4-dioxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-2-15-11(14)10(13)7-9(12)8-5-3-4-6-8/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYNIBGVQSISLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-cyclopentyl-2,4-dioxobutanoate typically involves the esterification of 4-cyclopentyl-2,4-dioxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyclopentyl-2,4-dioxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted esters or other functionalized compounds

Scientific Research Applications

Ethyl 4-cyclopentyl-2,4-dioxobutanoate is used in a wide range of scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme-substrate interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-cyclopentyl-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of intermediate products that participate in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Cyclopentyl vs. Cyclopropyl Substituents

- This compound: The cyclopentyl group enhances lipophilicity, favoring interactions with hydrophobic pockets in biological targets. This property is advantageous in drug intermediates like cenerimod .

Aromatic vs. Aliphatic Substituents

- Phenyl and Nitrophenyl Derivatives: Ethyl 4-phenyl-2,4-dioxobutanoate serves as a general acylating agent due to the electron-neutral phenyl group . In contrast, the nitro group in ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate withdraws electrons, increasing electrophilicity and reactivity toward nucleophilic substitutions .

- Chlorophenyl Derivatives: Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate exhibits enhanced stability and altered solubility due to halogen substituents, making it suitable for exploratory medicinal chemistry .

Biological Activity

Ethyl 4-cyclopentyl-2,4-dioxobutanoate is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a cyclopentyl group attached to a dioxobutanoate moiety, which is significant for its biological interactions.

Biological Activity Overview

Recent studies have indicated that this compound exhibits a variety of biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting potential use in treating infections.

- Enzymatic Inhibition : It acts as an inhibitor for certain enzymes, which may contribute to its therapeutic effects.

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Interaction : The compound may inhibit specific metabolic pathways by targeting enzymes essential for bacterial survival.

- Cell Growth Inhibition : Studies indicate that it can effectively reduce the proliferation of certain cancer cell lines through apoptosis induction.

Antimicrobial Studies

A study conducted on the antimicrobial properties of this compound revealed significant inhibitory effects against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

These results suggest that the compound could be developed into a novel antimicrobial agent.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes involved in bacterial metabolism. For instance, it demonstrated an IC50 value of 67 nM against EcMetAP1, a key enzyme in bacterial protein synthesis.

Case Study: Cancer Cell Lines

In vitro studies on cancer cell lines have shown that this compound can induce apoptosis in MDA-MB-231 (triple-negative breast cancer) cells. The compound exhibited an IC50 value of approximately 0.126 µM, indicating potent anti-proliferative activity.

Safety and Toxicity Profile

Preliminary toxicity studies indicate that this compound has a favorable safety profile. In animal models, it was administered at doses up to 40 mg/kg without significant adverse effects observed over a short duration.

Q & A

Basic Research Questions

Q. What catalytic systems and reaction conditions are optimal for synthesizing ethyl 4-cyclopentyl-2,4-dioxobutanoate?

- Methodological Answer : The compound can be synthesized via nucleophilic alkylation using tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst. Key conditions include:

- Solvent : Tetrahydrofuran (THF) for improved solubility of intermediates.

- Base : Anhydrous K₂CO₃ to deprotonate acidic hydrogens and drive the reaction.

- Temperature : Mild conditions (room temperature to 50°C) to avoid side reactions.

- Substrate Ratio : Ethyl 2-oxocyclopentanecarboxylate and ethyl 4-bromobutanoate in a 1:1.2 molar ratio for optimal yield .

- Data Table :

| Catalyst | Solvent | Base | Yield (%) |

|---|---|---|---|

| TBAI | THF | K₂CO₃ | 78–85 |

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Confirm carbonyl stretches (C=O) at ~1730 cm⁻¹ (ester) and ~1700 cm⁻¹ (keto group).

- ¹H NMR : Identify cyclopentyl protons (δ 1.5–2.5 ppm, multiplet) and ester methyl groups (δ 1.2–1.4 ppm, triplet).

- ¹³C NMR : Detect carbonyl carbons (δ 170–210 ppm) and cyclopentyl sp³ carbons (δ 25–35 ppm).

- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₂H₁₈O₄ (e.g., [M+H]⁺ = 237.1) .

Q. How can hydrolysis and decarboxylation steps be optimized during the synthesis of spirocyclic derivatives from this compound?

- Methodological Answer :

- Hydrolysis : Use dilute HCl (1–2 M) under reflux to cleave the ester group while preserving the cyclopentyl ring.

- Decarboxylation : Employ controlled heating (80–100°C) with a weak base (e.g., NaHCO₃) to minimize side reactions like over-decarboxylation or ring-opening .

Advanced Research Questions

Q. How can computational reaction path search methods improve the synthesis of this compound derivatives?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify low-energy pathways for cyclopentylation.

- Data-Driven Optimization : Apply machine learning to analyze experimental parameters (e.g., solvent polarity, catalyst loading) and predict optimal conditions.

- Example Workflow :

Simulate nucleophilic attack steps using Gaussian or ORCA software.

Validate predictions with small-scale experiments.

Iterate using feedback loops between computation and lab data .

Q. What factorial design approaches resolve yield discrepancies in the ring-closure step of this compound-based spiro compounds?

- Methodological Answer :

- Variables : Test temperature (X₁), reaction time (X₂), and acid concentration (X₃) in a 2³ factorial design.

- Analysis : Use ANOVA to identify significant factors (e.g., temperature and time interaction).

- Case Study : A study showed that increasing temperature from 25°C to 50°C improved yield by 15% but required shorter reaction times (4–6 hours) to avoid decomposition .

Q. How do steric and electronic effects of the cyclopentyl group influence the reactivity of this compound in nucleophilic additions?

- Methodological Answer :

- Steric Analysis : Compare reaction rates with bulkier substituents (e.g., cyclohexyl vs. cyclopentyl) using kinetic studies.

- Electronic Effects : Measure Hammett substituent constants (σ) via competitive reactions with para-substituted aryl nucleophiles.

- Key Finding : The cyclopentyl group’s moderate steric hindrance balances reactivity and stability, enabling selective β-keto ester transformations .

Data Contradiction Analysis

Q. Why do reported yields for this compound synthesis vary across studies despite similar conditions?

- Methodological Answer :

- Potential Causes :

Trace moisture in THF leading to premature hydrolysis.

Variability in TBAI catalyst purity.

- Resolution :

- Conduct Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O).

- Use freshly recrystallized TBAI and validate purity via melting point (mp 100–102°C) .

Methodological Guidelines

- Experimental Design : Prioritize reproducibility by documenting solvent batch numbers and catalyst sources.

- Advanced Characterization : Combine X-ray crystallography with DFT-optimized structures to confirm stereochemistry .

- Ethical Compliance : Adhere to safety protocols for handling brominated reagents (e.g., ethyl 4-bromobutanoate) as per institutional guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.